Nitrilotriacetic Acid

描述

Significance of Aminopolycarboxylic Acids in Chelation Science

Aminopolycarboxylic acids (APCAs) are a class of organic compounds containing multiple carboxylic acid groups and at least one amino group. taylorandfrancis.com This structure allows them to act as multidentate ligands, meaning they can form multiple bonds with a single metal ion, a process known as chelation. taylorandfrancis.com This chelation results in the formation of stable, water-soluble complexes called chelates. waterlinepublication.org.uk

The stability of the complexes formed by APCAs is a key reason for their widespread use. waterlinepublication.org.uk The number of binding sites on the APCA molecule allows it to bind strongly with metal ions. waterlinepublication.org.uk This property is utilized in various applications, including water treatment, where they are used to control metal ions that cause water hardness, such as Ca²⁺ and magnesium (Mg²⁺). nih.gov Widely used APCAs include ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and diethylenetriaminepentaacetic acid (DTPA). waterlinepublication.org.uk The choice of a specific APCA often depends on the pH of the system, the oxidizing environment, and the specific metal ion to be chelated. waterlinepublication.org.uk

The stability of metal-APCA complexes is quantified by stability constants; a higher value indicates a more stable complex. waterlinepublication.org.uk These constants are crucial for understanding and predicting the behavior of these compounds in various environments.

NTA as a Model Compound in Chelation and Environmental Studies

NTA serves as a significant model compound for studying the principles of chelation and the environmental behavior of chelating agents. scispace.comacs.org Its ability to form water-soluble complexes with many metal ions makes it useful for studying metal ion mobility and bioavailability in environmental systems. nih.govscispace.com

In environmental studies, the biodegradability of NTA is a key area of research. scispace.comnih.gov Studies have shown that NTA is biodegradable in wastewater treatment plants, natural waters, and soils under a variety of conditions. scispace.comnih.gov The biodegradation of NTA is influenced by factors such as temperature and prior exposure of the microbial populations to the compound. europa.eu For instance, degradation rates are higher in waters with previous NTA exposure. europa.eu

The initial step in the aerobic biodegradation of NTA involves its oxidation by the enzyme nitrilotriacetate monooxygenase to form iminodiacetate (B1231623) (IDA) and glyoxylate (B1226380). ethz.chnih.gov Under anaerobic conditions, nitrilotriacetate dehydrogenase carries out a similar initial transformation. ethz.ch Further degradation of IDA leads to the formation of glycine (B1666218) and glyoxylate. ethz.chnih.gov Ultimately, NTA is mineralized to ammonia, nitrates, and carbon dioxide. europa.eu

Environmental monitoring programs have been conducted to assess the concentrations of NTA in various water systems. A study in Indiana from 1979 to 1983 found that NTA removal during wastewater treatment averaged 91% at activated sludge plants and 65% at trickling filter plants. oup.com The average concentrations of NTA were low in river waters and finished drinking waters. oup.com Such studies are crucial for assessing the environmental fate and potential impact of NTA. oup.comnih.gov

The table below presents the stability constants (log K) for various metal-NTA complexes, illustrating the strength of these interactions.

Historical Context and Evolution of NTA Research Paradigms

NTA has been a subject of scientific research for many decades, with research paradigms evolving over time. Initially, research focused on its synthesis and chelating properties for industrial applications, such as in detergents as a replacement for phosphates to reduce eutrophication. wikipedia.orgtandfonline.com It is produced from ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide. wikipedia.org

In the laboratory, NTA and its variants are used in complexometric titrations and for protein isolation and purification through the His-tag method. wikipedia.org A modified form of NTA is used to immobilize nickel ions on a solid support, which then allows for the purification of proteins that have a tag of six histidine residues. wikipedia.org

Concerns about the potential environmental impact of widespread NTA use led to extensive research on its environmental fate, biodegradability, and the effects of its metal complexes. ethz.chtandfonline.com Early studies investigated the potential for NTA to mobilize heavy metals from sediments. ethz.ch However, subsequent research demonstrated that NTA is effectively biodegraded in most environmental settings, mitigating these concerns. scispace.comnih.gov

Current research continues to explore the nuanced interactions of NTA and other aminopolycarboxylate chelating agents in the environment. acs.org This includes studying the speciation of these agents in natural waters, as their environmental behavior is substantially affected by the specific metal ion they are complexed with. acs.org

Chemical Compounds Mentioned

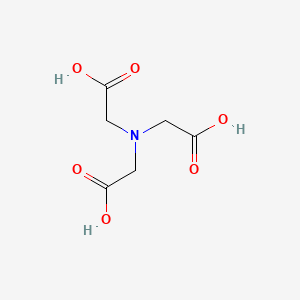

Structure

3D Structure

属性

IUPAC Name |

2-[bis(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYIUFZLHCRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6, Array | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020939 | |

| Record name | Nitrilotriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotriacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Solid decomposes (NTP, 1992) | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in DMSO-d6; soluble in ethanol, 1.28 g dissolves in 1 L water at 22.5 °C, Insoluble in most org solvents, In water, 5.91X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 22 °C: 0.128 (poor) | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 at 68 °F (USCG, 1999), GREATER THAN 1 AT 20 °C /SOLID/ | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Nitrilotriacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prismatic crystals from hot water, White crystalline powder | |

CAS No. |

139-13-9, 49784-42-1 | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrilotriacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrilotriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmate(1-), (N,N-bis((carboxy-kappaO)methyl)glycinato(3-)-kappaN,kappaO)-, potassium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049784421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotriacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA90006V9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

475 °F (decomposes) (NTP, 1992), 242 °C dec | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Nitrilotriacetic Acid Derivatives

Chemoenzymatic Synthesis of NTA Analogs

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce complex molecules. This approach has been effectively utilized to generate novel NTA analogs.

One notable application involves the use of enzymes for the creation of glycosylated NTA derivatives. For instance, a one-pot multi-enzyme (OPME) system has been developed for the synthesis of sialylated glycopeptides. nih.gov In this system, enzymes such as sialyltransferases and the necessary sugar nucleotide-generating enzymes are combined to glycosylate peptides that can be subsequently conjugated to NTA. nih.gov This method allows for the production of complex glycan structures attached to an NTA moiety, which are valuable tools in glycobiology and for the development of targeted therapeutics.

Another chemoenzymatic strategy involves the use of aldolases. Type II pyruvate (B1213749) aldolases have been shown to catalyze the aldol (B89426) addition of fluoropyruvate to various aldehydes, creating chiral organofluorine compounds. escholarship.org These products can be further modified chemically to incorporate an NTA group, leading to the synthesis of fluorinated NTA analogs with unique properties for applications in areas like 19F NMR-based screening and diagnostics.

The synthesis of lactone-type anionic surfactants has also been achieved through a chemoenzymatic route, where a lipase (B570770) catalyzes the cyclocondensation of dimethyl alkanedioates with unsaturated diols. researchgate.net While not directly producing NTA analogs, this methodology demonstrates the potential of using enzymes to create core structures that could be functionalized with NTA. researchgate.net

Solid-Phase and Solution-Phase Synthetic Approaches for NTA Conjugates

The conjugation of NTA to other molecules, such as peptides, fluorophores, or drugs, is crucial for its application in bioconjugation, affinity chromatography, and drug delivery. Both solid-phase and solution-phase synthesis are employed to create these NTA conjugates.

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) offers significant advantages for the preparation of NTA conjugates, particularly for peptides and oligonucleotides. In this method, the NTA moiety is assembled on a solid support. A common approach involves using a resin, such as TentaGel resin, which is first functionalized with a protected amino acid like Fmoc-Lys(Mtt)-OH. scispace.comrug.nl The protecting groups are then selectively removed to allow for the stepwise addition of acetic acid derivatives, such as tert-butyl bromoacetate, to build the NTA structure. scispace.comrug.nl This method allows for the efficient purification of the final product by simply washing the resin. scispace.comrug.nl

Recent developments have focused on the solid-phase synthesis of NTA linkers for applications in surface plasmon resonance (SPR) biosensors. google.comwipo.int These linkers typically consist of an anchor group for surface attachment, a spacer, and one or more NTA moieties at the distal end. google.comwipo.int The synthesis involves the sequential coupling of building blocks, such as Fmoc-11-aminoundecanoic acid and Fmoc-Glu-OtBu, to the solid support, followed by the formation of the NTA group. google.com

Solution-Phase Synthesis:

Solution-phase synthesis remains a versatile method for producing a wide range of NTA conjugates. A facile method for synthesizing multivalent NTA conjugates starts with a protected lysine (B10760008) derivative. nih.govacs.org Mono-NTA synthons functionalized with either an amino or a carboxylic group are first prepared. nih.govacs.org These synthons can then be condensed to form multivalent NTA structures, such as tri-NTA. nih.govacs.org The resulting amino-functionalized tri-NTA can be further reacted in solution with various functional units like biotin, fluorescein, or lipids. nih.govacs.orgresearchgate.net

For example, the synthesis of a porphyrin-NTA dyad involves the reaction of a triazine-functionalized porphyrin with an NTA derivative in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an organic solvent. nih.gov Similarly, a water-soluble perylene (B46583) dye has been functionalized with NTA in solution by reacting a perylene N-hydroxysuccinimide ester with a t-butyl protected NTA derivative, followed by deprotection. hubner-photonics.com

| Synthesis Type | Key Features | Example Starting Materials | Example Products | References |

| Solid-Phase | Stepwise assembly on a solid support, easy purification. | TentaGel resin, Fmoc-Lys(Mtt)-OH, tert-butyl bromoacetate. | Peptide-NTA conjugates, NTA linkers for SPR. | scispace.comrug.nlgoogle.comwipo.int |

| Solution-Phase | Versatile for a wide range of molecules, scalable. | Protected lysine, NTA-succinimidyl ester, functionalized porphyrins. | Biotin-tri-NTA, Fluorescein-tri-NTA, Porphyrin-NTA dyads. | nih.govacs.orgnih.govhubner-photonics.com |

Design and Synthesis of Multivalent NTA Scaffolds for Bio-conjugation

The affinity of the NTA-histidine tag interaction can be significantly enhanced by using multiple NTA units. This has led to the design and synthesis of multivalent NTA (multi-NTA) scaffolds. These scaffolds present multiple NTA moieties in a specific spatial arrangement to achieve multivalent binding to polyhistidine-tagged proteins.

A common strategy for creating multivalent NTA scaffolds is to use a branching core molecule. Lysine, with its two amino groups, is a popular choice for creating divalent and trivalent NTA structures. nih.govacs.org By protecting the alpha-amino group and the carboxylic acid of lysine, the epsilon-amino group can be used as a branching point for the attachment of NTA units. A facile synthesis has been developed where mono-NTA synthons are created from protected lysine and then condensed to form a tri-NTA structure. nih.gov This tri-NTA can then be conjugated to various functional molecules for applications in drug delivery and analytics. nih.gov

Dendritic scaffolds have also been explored for presenting multiple NTA groups. A library of NTA-based multivalent chelator heads (MCHs) has been constructed on linear, cyclic, and dendritic scaffolds. x-mol.com These studies have shown that the scaffold's design, particularly its flexibility and the spatial arrangement of the NTA units, plays a crucial role in determining the affinity and stability of the complex with His-tagged proteins. x-mol.comresearchgate.net For instance, a cyclic trisNTA chelator demonstrated very high affinity and kinetic stability. x-mol.com

The synthesis of these multivalent scaffolds often involves standard peptide coupling chemistry. For example, the carboxyl groups of an NTA core can be activated and reacted with the amino groups of a scaffold molecule. Alternatively, a scaffold with multiple carboxyl groups can be reacted with an amino-functionalized NTA derivative.

| Scaffold Type | Description | Key Advantages | Example Application | References |

| Lysine-based | Uses the branching nature of lysine to create di- and tri-NTA structures. | Facile synthesis, well-defined structure. | High-affinity protein purification, drug delivery. | nih.govacs.org |

| Dendritic | Highly branched, tree-like structures presenting many NTA units. | High valency, potential for very strong binding. | In vitro and in-cell labeling of His-tagged proteins. | x-mol.com |

| Cyclic | NTA units are attached to a cyclic peptide or other cyclic core. | High stability and affinity due to pre-organized conformation. | Picomolar protein tracing in cells. | x-mol.com |

| PEG-based | NTA units attached to flexible polyethylene (B3416737) glycol (PEG) arms. | Increased solubility, flexibility for binding. | Non-covalent protein PEGylation. | researchgate.net |

Stereoselective Synthesis of Chiral NTA Derivatives

The introduction of chirality into NTA derivatives can lead to new applications in areas such as asymmetric catalysis, chiral recognition, and the development of stereospecific therapeutic agents. The stereoselective synthesis of chiral NTA derivatives typically involves the use of chiral starting materials or chiral catalysts.

A straightforward approach is to use amino acids as the source of chirality. A family of chiral, chelating ligands has been synthesized by coupling C-protected amino acids (such as glycine (B1666218), leucine, aspartic acid, and phenylalanine) to an NTA core using solution-phase amide coupling. researchgate.netgrafiati.com This method produces tridentate ligands with C3 symmetry and has been shown to proceed without epimerization. researchgate.net

Another strategy involves the stereoselective Michael addition of a chiral lithium amide to an α,β-unsaturated ester. beilstein-journals.org This method has been used to prepare alicyclic β-amino acids in homochiral form, which can then be functionalized to include an NTA moiety. beilstein-journals.org The stereochemistry of the final product is controlled by the chiral auxiliary on the lithium amide.

Enzyme-catalyzed reactions also offer a powerful tool for stereoselective synthesis. For example, the kinetic resolution of racemic mixtures using enzymes can provide access to enantiomerically pure building blocks for the synthesis of chiral NTA derivatives. beilstein-journals.org Furthermore, aldolases have been used for the stereoselective synthesis of chiral organofluorines, which can serve as precursors for chiral fluorinated NTA analogs. escholarship.org

The synthesis of stereoregular oligonucleoside phosphorothioates using bicyclic oxazaphospholidine derivatives as monomer units also provides a pathway to chiral NTA-oligonucleotide conjugates. researchgate.net This method allows for the precise control of the stereochemistry at the phosphorus atom, leading to stereodefined products. researchgate.net

| Method | Chiral Source | Key Features | Example Chiral NTA Derivative | References |

| Amino Acid Coupling | Chiral amino acids (e.g., L-leucine, L-phenylalanine) | Solution-phase amide coupling, no epimerization. | NTA-[Leu(OBz)]3 | researchgate.netgrafiati.com |

| Asymmetric Michael Addition | Chiral lithium amides | High stereoselectivity in the formation of C-N bonds. | Chiral alicyclic β-amino acid NTA derivatives. | beilstein-journals.org |

| Enzymatic Methods | Enzymes (e.g., lipases, aldolases) | High enantioselectivity, mild reaction conditions. | Enantiopure fluorinated NTA analogs. | escholarship.orgbeilstein-journals.org |

| Chiral Auxiliaries | Bicyclic oxazaphospholidines | Stereocontrolled synthesis of oligonucleotide conjugates. | Stereodefined NTA-oligonucleoside phosphorothioates. | researchgate.net |

Complexation Chemistry and Metal Ion Interactions of Nitrilotriacetic Acid

Spectroscopic and Structural Elucidation of Metal-NTA Complexes

X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic and molecular structure of crystalline materials. wikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, researchers can deduce the arrangement of atoms, bond lengths, and bond angles with high precision. wikipedia.orgforcetechnology.com

In the context of metal-NTA complexes, single-crystal X-ray diffraction has been instrumental in revealing their detailed solid-state structures. These studies have shown that NTA typically acts as a tetradentate ligand, binding the metal ion through its central nitrogen atom and the oxygen atoms of its three carboxylate groups. The resulting coordination geometry around the metal center is often a distorted octahedron, with the remaining coordination sites occupied by water molecules or other ligands. researchgate.netnih.gov

For instance, the crystal structure of a copper(II)-NTA complex revealed that the copper ion is hexa-coordinated, bound to four water molecules and two non-chelating 4-carboxy-2-nitrobenzoate molecules, resulting in a slightly distorted octahedral geometry. nih.gov In another study, the interaction between a polyhistidine tag and a metal-NTA chelate was presumed to involve one nitrogen atom, three carboxylate ions, and two histidines, leading to an octahedral complex. researchgate.net However, structural analysis of a ternary complex of copper(II)-NTA and bis(N-methylimidazol-2-yl)ketone showed that only two of the three carboxylates in NTA were coordinating to the metal, and the copper adopted a pyramidal shape. researchgate.net

| Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|

| Copper(II) | Slightly distorted octahedral | Cu-O: 1.9219(11) - 2.5164(11) | nih.gov |

| Iron(III) | Octahedral | Not specified | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For metal-NTA complexes, ¹H and ¹³C NMR can provide information about the coordination of the ligand to the metal ion. electronicsandbooks.com The chemical shifts of the protons and carbons in the NTA molecule are sensitive to the coordination environment, and changes in these shifts upon complexation can be used to deduce the structure of the complex in solution. nih.govoup.com For example, in a study of Co(III)-NTA complexes, the ¹H NMR spectra consisted of an AB pattern and a singlet, with their chemical shifts being pH-dependent, indicating changes in the complex structure with pH.

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying the coordination of carboxylate groups. researchgate.net The asymmetrical carboxylate stretching frequency is a reliable criterion for distinguishing between protonated carboxylate groups (1700–1750 cm⁻¹) and coordinated carboxylate groups (1600–1650 cm⁻¹). In studies of various metal-NTA complexes, the IR spectra have confirmed the coordination of the carboxylate groups to the metal ion, as evidenced by the shift of the C=O stretching frequency to lower wavenumbers upon complexation. researchgate.net

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions in molecules and can provide information about the formation and stoichiometry of metal complexes in solution. researchgate.netresearchgate.netnih.gov The formation of a metal-NTA complex is often accompanied by a change in the UV-Vis spectrum, which can be monitored to determine the stability constant of the complex. scirp.orgspectroscopyonline.com The technique is also valuable for monitoring reactions involving metal complexes. nih.gov

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic and electronic structure around a specific element. uiowa.eduuniroma1.itmdpi.com XAS is particularly useful for studying metal complexes in solution and can provide details on the coordination number, distances to neighboring atoms, and the oxidation state of the metal ion. nih.govrsc.orgnih.gov For instance, LIII edge EXAFS data on Th(IV) complexes with an NTA-based chelator confirmed a mononuclear 1:1 metal:chelator coordination environment. nih.gov

Thermodynamic and Kinetic Studies of Metal-NTA Complexation

The stability and reactivity of metal-NTA complexes are crucial for their practical applications. Thermodynamic studies provide information on the strength of the metal-ligand interaction, while kinetic studies reveal the rates and mechanisms of complex formation and dissociation. youtube.comslideshare.netresearchgate.net

The stability of a metal complex in solution is quantified by its stability constant (also known as the formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. wikipedia.org For metal-NTA complexes, these constants are typically determined using techniques such as potentiometry, spectrophotometry, or ionophoresis. bgu.ac.ilnih.gov The IUPAC has published critical surveys of stability constants for NTA complexes, providing a valuable resource for researchers. iupac.org

The stability of metal-NTA complexes varies significantly depending on the metal ion. Generally, trivalent metal ions form more stable complexes with NTA than divalent metal ions. For example, the stability constants (log K) for Fe(III)-NTA and Cu(II)-NTA are 15.9 and 12.9, respectively. bgu.ac.il

| Metal Ion | log K | Reference |

|---|---|---|

| Fe(III) | 15.9 | bgu.ac.il |

| Cu(II) | 12.9 | bgu.ac.il |

| Ni(II) | 11.5 | bgu.ac.il |

| Co(II) | 10.4 | bgu.ac.il |

| Al(III) | 6.26 | nih.gov |

| Th(IV) | 6.68 | nih.gov |

The complexation of metal ions by NTA is highly dependent on the pH of the solution. semanticscholar.org This is because the NTA molecule has three carboxylic acid groups and one amino group, each with its own pKa value. As the pH changes, the protonation state of the NTA molecule changes, which in turn affects its ability to coordinate with metal ions. libretexts.org

At low pH, the carboxylate groups are protonated, and NTA is less effective at binding metal ions. As the pH increases, the carboxylate groups deprotonate, making the ligand a more potent chelator. The speciation of a metal-NTA system, which is the distribution of the metal among its various possible forms (free ion, different protonated and deprotonated complexes), can be predicted as a function of pH using computer models. nih.govresearchgate.netscispace.comacs.org These models utilize the stability constants of the various complexes and the pKa values of the ligand to calculate the concentration of each species at a given pH. nii.ac.jp Such speciation diagrams are essential for understanding the behavior of metal-NTA complexes in environmental and biological systems.

Ligand Exchange Kinetics and Mechanisms

The kinetics of ligand substitution, or exchange, in metal complexes are fundamental to understanding their reactivity. For nitrilotriacetic acid (NTA), these reactions involve the displacement of a coordinated ligand by NTA or the exchange of a metal ion bound to NTA. The mechanisms of these reactions can be broadly classified as associative, dissociative, or interchange. zenodo.orgsolubilityofthings.com

In an associative mechanism , an incoming ligand attacks the metal complex, forming a transient intermediate with an increased coordination number before the original ligand departs. solubilityofthings.com Conversely, a dissociative mechanism involves the initial breaking of a bond to release a ligand, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving.

Studies on the formation of binuclear complexes involving NTA and various metal ions provide insight into these mechanisms. For instance, the kinetics of complex formation between Ni(II), Co(II), and Cu(II) with a pentaammine-(nitrilotriacetato)cobalt(III) ion showed that the rate-limiting step involves proton transfer from the nitrogen atom of the NTA ligand. rsc.org The dissociation of these binuclear species occurs through both spontaneous and acid-catalyzed pathways. rsc.org

In the case of trivalent metal ions like Fe(III) and Al(III), the reactivity of the metal ion is highly dependent on its hydrolysis state. The hydrolyzed species, [M(OH₂)₅(OH)]²⁺, reacts faster than the fully hydrated [M(OH₂)₆]³⁺ ion. rsc.org The reaction with the hydrated ion, [M(OH₂)₆]³⁺, is suggested to proceed via an associative interchange mechanism, while the reaction with the hydrolyzed species, [M(OH₂)₅(OH)]²⁺, likely follows a dissociative interchange pathway. rsc.org The rate at which NTA removes a metal ion from another complex, such as an enzyme, can be governed by the rate of spontaneous dissociation of the original metal-ligand bond. scispace.com

Specific Interactions with Transition Metals and Actinides

NTA's structure, featuring a central nitrogen atom connected to three carboxylate arms, allows it to act as a powerful tetradentate chelating agent, forming stable complexes with a wide range of metal ions.

Chelating Mechanisms with Divalent Cations (e.g., Ca, Mg, Zn)

This compound is a tetradentate ligand, meaning it can form four bonds with a central metal ion. nih.govmdpi.com When NTA chelates with divalent transition metal cations such as Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺, it forms a stable hexagonal complex. nih.govmdpi.com In this configuration, the NTA molecule occupies four of the metal's coordination sites, leaving two sites available for other ligands, such as water molecules or the imidazole (B134444) groups of histidine residues in proteins. nih.govmdpi.com Infrared and ¹H-NMR studies indicate that NTA exists in a zwitterion form, which facilitates intermolecular hydrogen bonding. researchgate.net X-ray diffraction studies have established a tetrahedral structure for several anhydrous acid-metal(II) nitrilotriacetate complexes. researchgate.net

The affinity of NTA for different divalent metal ions varies. The general order of affinity for bivalent transition metals has been reported as follows: Cu²⁺ > Ni²⁺ > Zn²⁺ ≥ Co²⁺. nih.gov This differential affinity is critical in applications such as immobilized metal affinity chromatography (IMAC), where it allows for selective protein separation. nih.gov

| Metal Ion | Relative Affinity |

|---|---|

| Copper (Cu²⁺) | Highest |

| Nickel (Ni²⁺) | High |

| Zinc (Zn²⁺) | Medium |

| Cobalt (Co²⁺) | Medium |

Complexation with Trivalent and Higher Oxidation State Metal Ions (e.g., Fe(III), Actinides)

NTA forms particularly stable complexes with trivalent metal ions like iron(III) and lanthanides, which serve as analogs for actinides. As a tetradentate ligand, NTA is known to form a close-shell ternary complex with Fe(III). researchgate.net The stability of these complexes is significant; the half-life of the Fe(III)-NTA complex in the hydrosphere is estimated at 80 years, assuming no photolysis or biodegradation. researchgate.net Under certain high-temperature conditions, the Fe(III) in an NTA complex can be reduced to Fe(II). researchgate.net

Studies on the complexation of trivalent lanthanide ions, such as Neodymium (Nd³⁺) and Europium (Eu³⁺), with NTA derivatives provide further insight into these interactions. The stability of these complexes is quantified by stability constants (β). Research has determined the stepwise stability constants (β₁ and β₂) for the formation of 1:1 (ML) and 1:2 (ML₂) complexes. For example, in specific ionic liquids, the complexation of Eu³⁺ with an NTA derivative (HHNTA) yielded logarithmic stability constants (log β) as shown in the table below. utwente.nl The stronger complexation observed with Nd³⁺ compared to Eu³⁺ is attributed to the phenomenon of lanthanide contraction. utwente.nl

| Complex | Log β |

|---|---|

| [Eu(HHNTA)]³⁺ (1:1) | 4.27 ± 0.03 |

| [Eu(HHNTA)₂]³⁺ (1:2) | 7.70 ± 0.03 |

Role of NTA in Metal Ion Mobilization and Sequestration in Environmental Systems

In environmental systems, NTA's strong chelating ability plays a crucial role in the mobilization and sequestration of metal ions. By forming stable, water-soluble complexes, NTA can significantly increase the mobility of heavy metals in soil and sediment.

For example, NTA can mobilize cadmium (Cd) in contaminated soil. nih.gov It achieves this by forming NTA-Cd complexes, which reduces the amount of Cd that can be absorbed by soil particles. nih.gov The carboxyl functional groups of NTA can react with hydroxyl groups on the surface of soil particles, leading to the release of bound Cd into the soil solution. nih.gov This process can also release Cd that is bound to carbonates and organic matter within the soil. nih.gov

Furthermore, the complexation of metals by NTA can alter their bioavailability and toxicity. nih.gov The formation of a metal-NTA complex can prevent the metal from being utilized or taken up by microorganisms. For example, the complexation of NTA with Cu(II), Ni(II), Co(II), and Zn(II) was found to prevent the degradation of NTA by the bacterium Chelatobacter heintzii. nih.gov This inhibition was not due to metal toxicity but because the metal-NTA complexes themselves were resistant to degradation. nih.gov This demonstrates that NTA can sequester metal ions, thereby modulating their biological availability and potential toxicity in the environment. nih.gov

Environmental Biogeochemistry and Transformation Pathways of Nitrilotriacetic Acid

Microbial Biodegradation Mechanisms and Enzymatic Pathways

The environmental fate of nitrilotriacetic acid (NTA) is largely dictated by its susceptibility to microbial degradation. Bacteria, in particular, have demonstrated a remarkable capacity to utilize NTA as a source of carbon, nitrogen, and energy, effectively breaking it down into simpler, benign compounds. This biodegradation is a critical process that prevents the accumulation of NTA and the mobilization of heavy metals in the environment. The mechanisms involve specific enzymatic pathways that function under both aerobic and anaerobic conditions.

Microbial degradation of NTA occurs in a wide range of environments, including soil, sewage, river water, and estuaries. nih.govnih.govresearchgate.net The process can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov

Aerobic Degradation: In the presence of oxygen, aerobic microorganisms rapidly mineralize NTA. nih.gov Studies in laboratory-activated sludge units have shown that with an acclimatized bacterial population, NTA is readily biodegraded. researchgate.net This process involves an NTA-monooxygenase enzyme, which requires molecular oxygen to initiate the breakdown of the NTA molecule. nih.govnih.gov In estuarine environments, NTA degradation has been observed to be rapid, with an estimated half-life of approximately two days. nih.gov

Anaerobic Degradation: For a long time, it was believed that NTA degradation was strictly an aerobic process. However, research has provided clear evidence that indigenous microflora in subsurface soils can readily degrade NTA under anaerobic conditions, particularly in septic tank tile fields. nih.gov This anaerobic biodegradation is often coupled with denitrification, where nitrate (B79036) is used as the electron acceptor instead of oxygen. nih.govnih.gov The initial step in this pathway is catalyzed by a distinct enzyme system, an NTA dehydrogenase-nitrate reductase complex, which does not require molecular oxygen. nih.govnih.gov Half-lives for NTA mineralization in aerobic soils have been measured to be between 87 and 160 hours. nih.gov

A number of bacterial strains capable of degrading NTA have been isolated and identified from various environments like soil and sewage. nih.gov These microorganisms are often indigenous members of the microbial community rather than being introduced from wastewater sources. nih.gov Many belong to the genera Pseudomonas and Chelatobacter. nih.govosti.govresearchgate.net

Specific identified NTA-degrading bacteria include:

Chelatobacter heintzii : A bacterium studied for its ability to degrade NTA in the presence of metal oxides. osti.gov

Pseudomonas sp. : Several species of Pseudomonas have been shown to degrade NTA and its metal chelates. One strain was found capable of degrading Ca, Mn, Mg, Cu, Zn, Cd, Fe, and Na chelates of NTA. nih.govresearchgate.netresearchgate.net

Corynebacterium glutamicum : This bacterium possesses the NTA monooxygenase enzyme crucial for aerobic degradation. nih.gov

Denitrifying bacterium (gamma subgroup of Proteobacteria) : An unnamed denitrifying bacterium was identified that carries out the initial steps of anaerobic NTA metabolism. nih.gov

In many environments, NTA degradation is carried out not by single species but by microbial consortia, which are communities of different microorganisms. nih.govmdpi.com These consortia can exhibit enhanced degradation capabilities through synergistic actions, where the metabolic products of one species are consumed by another, preventing the accumulation of potentially inhibitory intermediates. mdpi.com The development of such consortia often occurs through an enrichment process where the presence of NTA selects for microbes with the necessary degradative abilities. frontiersin.org

| Microorganism | Environment | Key Enzyme System | Metabolic Condition |

|---|---|---|---|

| Pseudomonas sp. | Soil, Sewage | N/A | Aerobic |

| Chelatobacter heintzii | Soil | N/A | Aerobic |

| Corynebacterium glutamicum | N/A | NTA Monooxygenase | Aerobic |

| Denitrifying Proteobacteria | N/A | NTA Dehydrogenase-Nitrate Reductase | Anaerobic |

The microbial degradation of NTA proceeds through a series of well-defined biochemical reactions, each catalyzed by a specific enzyme. taylorandfrancis.com The initial step in both aerobic and anaerobic pathways involves the cleavage of one of the carboxymethyl groups from the tertiary nitrogen atom.

Under aerobic conditions , the breakdown is initiated by NTA monooxygenase . nih.gov This enzyme oxidatively cleaves NTA to yield iminodiacetate (B1231623) (IDA) and glyoxylate (B1226380). nih.gov The IDA is then further metabolized.

Under anaerobic conditions , a different enzyme complex, NTA dehydrogenase-nitrate reductase , catalyzes the initial oxidation of NTA. nih.gov This reaction also produces iminodiacetate and glyoxylate. nih.gov The electrons from this oxidation are transferred to nitrate, reducing it to nitrite. nih.gov

Following the initial cleavage, the resulting intermediates are channeled into central metabolic pathways. IDA is broken down further, and glyoxylate can enter pathways like the glyoxylate cycle or be further metabolized. Ultimately, NTA is completely mineralized to carbon dioxide, water, ammonia, and cellular constituents without the significant accumulation of intermediates like IDA or glycine (B1666218) in the environment. nih.govnih.govresearchgate.net

| Step | Reactant | Enzyme System (Condition) | Products |

|---|---|---|---|

| 1 | This compound (NTA) | NTA Monooxygenase (Aerobic) | Iminodiacetate (IDA) + Glyoxylate |

| 1 | This compound (NTA) | NTA Dehydrogenase (Anaerobic) | Iminodiacetate (IDA) + Glyoxylate |

| 2 | Iminodiacetate (IDA) | Various enzymes | Further metabolic intermediates |

| 3 | Glyoxylate | Various enzymes | Incorporation into central metabolism |

| Final | Metabolic Intermediates | Cellular Respiration | CO₂, H₂O, NH₃ |

The efficiency and rate of NTA biodegradation in the environment are not constant but are influenced by several key factors. sparkoncept.com

Acclimatization : Microbial populations require a period of adaptation to efficiently degrade NTA. In studies using activated sludge, a one-week acclimatization period was necessary before significant degradation was observed. researchgate.net This period allows for the selection and proliferation of NTA-degrading microorganisms.

Temperature : Like most biological processes, the rate of NTA degradation is temperature-dependent. Warmer temperatures generally increase microbial activity and thus accelerate biodegradation, while colder conditions can slow the process significantly. sparkoncept.com

Redox Conditions : The availability of electron acceptors, which defines the redox state of the environment, is crucial. Aerobic degradation, which uses oxygen, is typically faster and more widespread. Anaerobic degradation is dependent on the presence of alternative electron acceptors like nitrate. nih.govnih.gov The presence or absence of oxygen is a primary determinant of which microbial community and enzymatic pathway will be active. sparkoncept.com

Salinity and Dissolved Organic Carbon (DOC) : In some environments, these factors may be less critical. A study in a Canadian estuary found that NTA degradation rates were relatively insensitive to changes in salinity or DOC levels. nih.gov

Photochemical and Chemical Degradation of NTA in Aquatic Systems

Besides microbial action, NTA can also be degraded by abiotic processes in aquatic environments, primarily through photochemical reactions. These processes, often referred to as advanced oxidation processes (AOPs), involve the generation of highly reactive species, such as hydroxyl radicals (•OH), that can oxidize organic pollutants. mdpi.com

The photo-Fenton process is one such AOP where iron (Fe(II)/Fe(III)) and hydrogen peroxide react under UV light to produce hydroxyl radicals. NTA can play a significant role in these systems. It can act as a chelating agent, keeping iron soluble and catalytically active over a wider pH range, thereby enhancing the degradation of other target pollutants. tandfonline.com While NTA facilitates the degradation of other compounds, it is itself susceptible to degradation by the hydroxyl radicals generated in these photochemical systems. nih.gov This suggests that in sunlit surface waters containing iron and other reactive species, direct and indirect photolysis can contribute to the natural attenuation of NTA. nih.gov

Transport and Distribution Modeling in Environmental Compartments (Water, Soil, Sediment)

Understanding the potential environmental impact of NTA requires modeling its transport and distribution in various environmental compartments, including water, soil, and sediment. researchgate.net Such models use mathematical equations to simulate the processes that govern a chemical's fate, such as advection (transport with the flow of water), dispersion, sorption (adsorption/desorption), and degradation. mdpi.com

For NTA, a key component of any transport model is the interplay between its physical movement and its biological degradation. For instance, a coupled process model was successfully used to simulate both the desorption of NTA from gibbsite surfaces and its subsequent degradation in solution. osti.gov These models demonstrated that the rate of desorption can be the limiting factor for biodegradation in soil and sediment systems. osti.gov

Three-dimensional transport models, often based on Lagrangian or Eulerian frameworks, can predict the distribution of substances like NTA in large water bodies. researchgate.net These models incorporate hydrodynamic data (currents and mixing) with chemical-specific parameters (like degradation rates and partitioning coefficients) to estimate concentrations in both the water column and sediments. researchgate.netresearchgate.net By integrating data on biodegradation rates under different conditions (aerobic/anaerobic), these models can provide comprehensive assessments of NTA's environmental persistence and distribution.

Environmental Speciation and Bioavailability of Metal-NTA Complexes

The environmental behavior of this compound (NTA) is intrinsically linked to its strong ability to form stable, water-soluble complexes with a wide range of metal ions. nih.gov This process, known as chelation, significantly influences the speciation of metals in aquatic and terrestrial systems, which in turn governs their mobility, bioavailability, and ultimate fate. nih.gov The distribution of metal complex species can be calculated from available formation constant data, though verification through experimental techniques is crucial for understanding their impact in complex environmental systems. nih.gov

Environmental Speciation

In its fully ionized form (NTA³⁻), this compound possesses four functional groups—three carboxylates and one amine group—that can simultaneously bind to a metal ion, forming a stable chelate. nih.gov The proportion of a metal ion that exists in a complexed form with NTA in an aqueous solution is dependent on several factors, including the concentrations of the metal and NTA, and the pH of the environment. nih.gov

Environmental pH is a critical parameter influencing NTA speciation. The carboxylate groups of NTA can become protonated at lower pH values, which competes with the complexation of metal ions. nih.govnih.gov As pH decreases, the concentration of H⁺ ions increases, leading to more competition for the ligand's binding sites and potentially promoting the release of the complexed metal. nih.govresearchgate.net Conversely, more alkaline conditions favor the deprotonated, fully available form of NTA for chelation. nih.govnih.gov

The stability of these metal-NTA complexes varies significantly depending on the specific metal ion. This stability is quantified by the formation constant (Kf) or its logarithm (log Kf), where a higher value indicates a more stable complex. The formation constants for several common metal ions with NTA³⁻ are presented in the table below.

Table 1: Formation Constants for Common Metal-NTA Complexes

Log Kf values for the formation of 1:1 complexes between various metal ions and the fully deprotonated NTA³⁻ ligand at 25 °C.

| Metal Ion | Log Kf | Reference |

|---|---|---|

| Fe³⁺ | 15.9 | nih.gov |

| Ni²⁺ | 11.5 | nih.gov |

| Cu²⁺ | 13.0 | nih.gov |

| Zn²⁺ | 10.7 | nih.gov |

| Cd²⁺ | 9.8 | nih.gov |

| Pb²⁺ | 11.4 | nih.gov |

| Co²⁺ | 10.4 | nih.gov |

| Mn²⁺ | 7.4 | nih.gov |

| Mg²⁺ | 5.5 | nih.gov |

| Ca²⁺ | 6.4 | nih.gov |

| Li⁺ | 2.35 | researchgate.net |

| Na⁺ | 1.08 | researchgate.net |

Other factors, such as water hardness, can also affect the speciation and availability of metals. The high concentration of calcium and magnesium ions in hard water can compete with other metals for NTA, influencing the equilibrium of complex formation. researchgate.netfrontiersin.org

Bioavailability and Transformation

Bioavailability refers to the extent to which a substance can be absorbed and utilized by an organism. mdpi.com The complexation of metals by NTA generally reduces their bioavailability and, consequently, their toxicity. frontiersin.orgnih.gov This is because the free metal ion is often the most biologically active and toxic form, and chelation by NTA decreases the concentration of this free ion in solution. frontiersin.orgnih.gov

While metal-NTA complexes are generally stable, they are subject to biodegradation, which is a key transformation pathway in the environment. Studies have shown that various microorganisms can degrade these complexes, though the rates can differ significantly depending on the metal involved.

One study on an NTA-degrading Pseudomonas species found that the chelates of Calcium (Ca), Manganese (Mn), Magnesium (Mg), Copper (Cu), Zinc (Zn), Cadmium (Cd), Iron (Fe), and Sodium (Na) with NTA were degraded at nearly equal rates, provided the metal concentrations were low enough to avoid toxicity from the released metal. nih.gov However, the Nickel (Ni)-NTA complex was not degraded by this particular bacterial species. nih.gov Research in activated sludge systems has also indicated that Cu-NTA may not be degraded, and Ni-NTA may be poorly degraded. researchgate.net

Interestingly, the mechanism of biodegradation does not appear to involve the transport of the entire metal-NTA complex into the microbial cell. nih.gov Instead, evidence suggests that an envelope-associated component, likely a transport protein, is responsible for the dissociation of the metal from NTA at the cell surface. nih.gov This destabilization of the complex by both soil and microorganisms suggests that in natural environments, these processes act to limit the mobilization of metals as soluble NTA chelates. nih.gov

Further research using the enzyme NTA monooxygenase has provided more insight into the specificity of this degradation.

Table 2: Degradation of Various NTA Species by NTA Monooxygenase

This table summarizes the degradability of different protonated and metal-complexed forms of NTA by the isolated enzyme NTA monooxygenase.

| NTA Species | Degraded by NTA-Mo | Reference |

|---|---|---|

| HNTA²⁻ (protonated) | No | osti.gov |

| CaNTA⁻ | No | osti.gov |

| MgNTA⁻ | Yes | osti.gov |

| MnNTA⁻ | Yes | osti.gov |

| CoNTA⁻ | Yes | osti.gov |

| FeNTA⁻ | Yes | osti.gov |

| NiNTA⁻ | Yes | osti.gov |

| ZnNTA⁻ | Yes | osti.gov |

The fact that NTA monooxygenase can degrade complexes like NiNTA⁻, which are recalcitrant to degradation by whole cells, suggests that the rate-limiting step for the biodegradation of certain metal-NTA complexes is their transport into the cell. osti.gov

Toxicological Research and Carcinogenesis Mechanisms of Nitrilotriacetic Acid

Renal Toxicity and Nephropathology in Experimental Models

Nitrilotriacetic acid (NTA) and its salts have been the subject of extensive toxicological research, particularly focusing on their effects on the kidney. Studies in experimental animal models have demonstrated that NTA can induce significant nephrotoxicity, characterized by a range of pathological changes. The severity and nature of this toxicity can depend on the specific form of NTA administered, such as its trisodium (B8492382) salt (Na3NTA) or its iron chelate, ferric nitrilotriacetate (Fe-NTA).

Exposure to NTA in rodents leads to distinct histopathological changes, primarily localized to the renal tubules. The administration of both NTA and its trisodium salt has been shown to induce renal tubular cell toxicity, characterized by vacuolation and hyperplasia of the proximal convoluted cells. nih.gov These effects were observed in all exposed animals in some studies, although the extent of the damage varied. nih.gov

Specifically, in rats treated with Na3NTA, early changes include minimal to slight cytoplasmic vacuolization in tubular cells. oup.com Some cells exhibit a foamy appearance due to many small vacuoles, while in others, large single vacuoles occupy most of the cell body. oup.com Associated with these alterations are clusters of hyperplastic cells and, in some cases, the sloughing of cells into the tubular lumen. oup.com

The administration of Fe-NTA induces more severe and acute damage. nih.gov A single injection can lead to acute tubular necrosis. nih.gov Electron microscopy reveals ultrastructural changes in the proximal tubular epithelia, including the loss of microvilli, an increased number of cytoplasmic vacuoles, mitochondrial swelling, electron-dense cytoplasmic deposits, and karyorrhexis (disruptive fragmentation of the cell nucleus). nih.gov Repeated injections of Fe-NTA result in the degeneration and necrosis of the proximal tubular epithelium. nih.gov Following this acute damage, a cellular response involving the regeneration of the tubular epithelium with atypical cells is observed. nih.gov Interestingly, much of the renal tubular cell toxicity is reversible upon cessation of NTA administration. nih.govnih.gov

| NTA Compound | Primary Location of Injury | Key Histopathological and Cellular Changes | Reference |

|---|---|---|---|

| This compound (H3NTA) / Trisodium Nitrilotriacetate (Na3NTA) | Proximal Convoluted Tubules | - Cytoplasmic vacuolation (foamy appearance)

| nih.govoup.com |

| Ferric Nitrilotriacetate (Fe-NTA) | Proximal Tubules | - Acute tubular necrosis

| nih.govnih.gov |

The nephrotoxic effects of NTA are closely linked to its potent metal-chelating properties, which disrupt the homeostasis of essential divalent cations, particularly zinc (Zn) and calcium (Ca). High doses of NTA are thought to cause changes in the distribution of zinc and calcium between the urinary tract tissue and the urine, which is considered a key factor in the resulting cell damage. oup.com

Studies comparing Na3NTA and Fe-NTA reveal different impacts on metal ion excretion. Administration of Na3NTA leads to a significant increase in urinary zinc excretion, up to 30-fold, whereas Fe-NTA administration results in only a 2-fold increase. nih.gov This suggests that the toxicity of Na3NTA is strongly associated with its in vivo binding to zinc, leading to cytotoxic effects in the urinary tract. oup.comnih.gov In contrast, the urothelial effects of NTA appear to be correlated with the depletion of cellular calcium, rather than zinc homeostasis. nih.gov This disruption of metal ion balance is a critical initiating event in the pathogenesis of NTA-induced renal injury.

| Compound | Effect on Urinary Zinc Excretion | Effect on Cellular Calcium | Primary Proposed Mechanism of Toxicity | Reference |

|---|---|---|---|---|

| Trisodium Nitrilotriacetate (Na3NTA) | ~30-fold increase | Depletion | Cytotoxicity via zinc chelation and calcium depletion | nih.govnih.gov |

| Ferric Nitrilotriacetate (Fe-NTA) | ~2-fold increase | Not a primary mechanism | Iron overload and oxidative stress | nih.gov |

Carcinogenic Mechanisms in Rodent Models

Chronic administration of NTA and its salts has been shown to induce tumors in the urinary tract of rodents. The mechanisms underlying this carcinogenicity are complex and appear to differ between NTA salts and the iron-chelated form, Fe-NTA.

In long-term bioassays, NTA and its trisodium salt have been demonstrated to cause benign and malignant tumors of the urinary system in both rats and mice. nih.gov When administered in the diet, NTA induced renal-cell adenocarcinomas in mice of both sexes and renal-cell tumors in male rats. nih.gov The trisodium salt monohydrate, when given in the diet, induced tumors of the kidney, ureter, and bladder in rats of both sexes. nih.gov In female rats, NTA also led to transitional-cell and squamous-cell carcinomas of the urinary bladder. nih.gov These findings establish NTA as a carcinogen that targets the entire urinary tract in rodent models.

The carcinogenic activity of NTA is strongly linked to chronic cytotoxicity and the subsequent compensatory cellular proliferation. oup.comnih.gov Tumor development appears to be dependent on the continuous administration of high doses of NTA, which causes persistent toxic injury to the nephrons. nih.gov This chronic damage creates a state of sustained regenerative cell division, which increases the likelihood of spontaneous or induced mutations leading to neoplastic transformation.

Both Na3NTA and Fe-NTA increase cell proliferation, though through different patterns and timelines. oup.comnih.gov Fe-NTA causes a rapid increase in DNA replication, primarily in the proximal tubules, within the first week of administration. oup.comnih.gov In contrast, Na3NTA shows a much stronger proliferative response after four weeks of treatment, affecting both proximal and distal tubules. oup.comnih.gov This sustained proliferative stimulus, a response to ongoing cell death and injury, is considered a key component of the tumor induction process. oup.com The entire pathogenic sequence leading to tumor formation, up to the stage of adenomatous hyperplasia, is considered reversible if the chemical administration is stopped, underscoring the importance of continuous toxic injury. nih.gov

The carcinogenic mechanism of Fe-NTA is distinct and is primarily attributed to the induction of severe oxidative stress and subsequent DNA damage. oup.comnih.gov Unlike Na3NTA, Fe-NTA causes an iron overload in renal cells. nih.gov This excess iron participates in redox cycling, leading to the generation of reactive oxygen species (ROS) and promoting lipid peroxidation. oup.comnih.govresearchgate.net This process, described as a glutathione-cycle-dependent iron reduction, ultimately leads to the development of renal cell carcinoma. nih.gov

The oxidative stress induced by Fe-NTA leads to direct damage to cellular macromolecules, including DNA. nih.govoup.com Studies have documented increased levels of 8-OH-2'-deoxyguanosine (8-hydroxy-2'-deoxyguanosine), a biomarker for oxidative DNA damage, in the kidneys of Fe-NTA-treated animals. oup.comnih.gov This genotoxic damage, coupled with the compensatory cell proliferation stimulated by the oxidative injury, provides a powerful mechanism for the initiation and promotion of renal tumors. oup.com The accumulation of DNA damage from ROS, if not properly repaired, can lead to mutations and genomic instability, which are hallmarks of carcinogenesis. nih.govbohrium.com

| Marker/Process | Observation | Significance | Reference |

|---|---|---|---|

| Lipid Peroxidation | Increased | Indicates oxidative damage to cell membranes by reactive oxygen species. | nih.govoup.comnih.gov |

| 8-OH-2'-deoxyguanosine (8-OHdG) | Increased levels | A key biomarker of oxidative DNA damage, indicating genotoxic insult. | oup.comnih.gov |

| Antioxidant Defenses (e.g., GSH) | Decreased | Shows that the cell's capacity to handle oxidative stress is overwhelmed. | oup.com |

| Reactive Oxygen Species (ROS) | Overproduction | Directly cause damage to DNA, proteins, and lipids, initiating carcinogenesis. | nih.govnih.gov |

Absence of Genotoxicity in Standard Assays and Enhancement of Mutagenicity with Certain Heavy Metals

The genotoxic potential of this compound (NTA) presents a complex profile, with research indicating varied results depending on the specific assay and conditions. While some standard assays have shown a lack of genotoxic activity, others, particularly under specific conditions or in certain cell types, have detected DNA damage. Furthermore, NTA has been shown to enhance the mutagenic properties of certain heavy metals.

In several standard in vitro and in vivo experimental systems, NTA and its salts did not exhibit genotoxicity nih.govinchem.org. For instance, NTA was found to be negative in the Ames test, a bacterial reverse mutation assay, using Salmonella typhimurium strains TA1537, TA98, TA100, and TA102, with or without metabolic activation nih.gov. Similarly, it did not induce forward mutation or aneuploidy in Aspergillus nidulans nih.gov.